molecular formula C21H26N6O5S B048563 Vardenafil-Oxopiperazin CAS No. 448184-58-5

Vardenafil-Oxopiperazin

Katalognummer B048563
CAS-Nummer: 448184-58-5
Molekulargewicht: 474.5 g/mol
InChI-Schlüssel: YADSUUGYWVEDTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vardenafil oxopiperazine is a chemical compound that belongs to the class of phosphodiesterase type 5 inhibitors. It is commonly used as a treatment for erectile dysfunction and pulmonary arterial hypertension. However,

Wissenschaftliche Forschungsanwendungen

Behandlung der erektilen Dysfunktion

Vardenafil, ein Phosphodiesterase-Typ-5-Inhibitor, wird hauptsächlich zur Behandlung der erektilen Dysfunktion (ED) eingesetzt. Es verbessert die erektile Funktion, indem es den Blutfluss zum Penis während der sexuellen Stimulation erhöht. Studien haben gezeigt, dass Vardenafil die Fähigkeit verbessert, eine Erektion zu erreichen und aufrechtzuerhalten, die für eine befriedigende sexuelle Aktivität ausreichend ist .

Verbesserung der kognitiven Funktion

Forschungen zeigen, dass Vardenafil kognitiv steigernde Wirkungen haben kann. In Modellen des Alterns hat sich gezeigt, dass eine langfristige Verabreichung von Vardenafil das episodische Gedächtnis verbessert, was auf sein Potenzial hindeutet, den altersbedingten kognitiven Abbau entgegenzuwirken .

Behandlung der Parkinson-Krankheit

Obwohl Vardenafil keine primäre Behandlung der Parkinson-Krankheit ist, wurde es auf seine potenziellen Vorteile bei der Behandlung von Symptomen im Zusammenhang mit der Erkrankung untersucht. Die Auswirkungen des Medikaments auf den cGMP-Signalweg könnten theoretisch eine symptomatische Linderung bieten, obwohl weitere Forschung erforderlich ist, um seine Wirksamkeit in diesem Bereich zu belegen .

Schizophrenie-Behandlung

Vardenafil wurde auf seine Auswirkungen auf sexuelle Dysfunktion bei Patienten mit Schizophrenie untersucht. Da Antipsychotika sexuelle Nebenwirkungen verursachen können, könnte Vardenafil eine Möglichkeit bieten, diese Probleme zu behandeln, ohne die primäre Behandlung der Schizophrenie zu beeinträchtigen .

Raynaud-Phänomen

Im Zusammenhang mit dem Raynaud-Phänomen hat sich gezeigt, dass Vardenafil die Anzahl und die kumulative Dauer der Raynaud-Attacken pro Tag reduziert, was auf seine Nützlichkeit bei Erkrankungen hindeutet, die durch eine vaskuläre Dysregulation gekennzeichnet sind .

Neurologische Forschung

Vardenafil-Oxopiperazin wird als Verunreinigungsstandard in der neurologischen Forschung verwendet. Es dient als Referenzmaterial, um eine genaue und zuverlässige Datenanalyse bei der Untersuchung verschiedener neurologischer Erkrankungen sicherzustellen .

Wirkmechanismus

Target of Action

Vardenafil Oxopiperazine primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the smooth muscle cells lining the blood vessels supplying the corpus cavernosum of the penis . It plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP), a molecule that triggers relaxation of smooth muscles .

Mode of Action

Vardenafil Oxopiperazine acts as a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . NO activates the enzyme guanylate cyclase, which increases the synthesis of cGMP . The cGMP causes the smooth muscle cells to relax, allowing increased blood flow into the penis, resulting in an erection . Vardenafil Oxopiperazine inhibits the degradation of cGMP by PDE5, thereby enhancing the effect of NO and promoting a sustained erection .

Biochemical Pathways

The primary biochemical pathway affected by Vardenafil Oxopiperazine is the NO-cGMP pathway . This pathway is initiated when sexual stimulation triggers the release of NO in the corpus cavernosum . NO activates guanylate cyclase, leading to increased levels of cGMP . Elevated cGMP levels cause relaxation of the smooth muscle cells, facilitating blood flow into the penis and resulting in an erection . By inhibiting PDE5, Vardenafil Oxopiperazine prevents the breakdown of cGMP, prolonging its effects .

Pharmacokinetics

Vardenafil Oxopiperazine is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver primarily by CYP3A4, with minor contributions from CYP2C and CYP3A5 . The drug has an elimination half-life of about 4 hours . Its absolute bioavailability is 14.5%, which is influenced by factors such as food intake .

Result of Action

The primary result of Vardenafil Oxopiperazine’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the effects of NO, it promotes the relaxation of smooth muscle cells in the corpus cavernosum . This allows for increased blood flow into the penis, leading to an erection .

Action Environment

The action of Vardenafil Oxopiperazine can be influenced by various environmental factors. For instance, the presence of certain substances, such as CYP3A4 inhibitors like ritonavir, can affect the drug’s hepatic metabolism . Additionally, the drug’s absorption can be delayed by the consumption of high-fat meals . It’s also worth noting that the drug’s efficacy can be affected by the patient’s physiological state, such as the degree of sexual stimulation .

Biochemische Analyse

Biochemical Properties

Vardenafil Oxopiperazine interacts with the enzyme PDE5, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly those involving cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in vasodilation and smooth muscle relaxation .

Cellular Effects

Vardenafil Oxopiperazine has been shown to have significant effects on various types of cells. For instance, it has been found to suppress extracellular matrix generation, exhibiting significant synergistic suppression in combination with other compounds . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Vardenafil Oxopiperazine involves its binding to the active center of PDE5 . This binding inhibits the catalytic activity of the enzyme, leading to an increase in intracellular cGMP levels . This increase in cGMP levels then leads to vasodilation and smooth muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, Vardenafil Oxopiperazine has been observed to exert a threefold increase in ejaculation delay outside the vagina in patients with lifelong premature ejaculation . This suggests that the effects of Vardenafil Oxopiperazine can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of Vardenafil Oxopiperazine have been found to vary with different dosages. For example, it has been shown to potentiate erectile responses to intravenous sodium nitroprusside in conscious rabbits in a dose-dependent manner at doses of 0.1–3 mg/kg .

Metabolic Pathways

Vardenafil Oxopiperazine is involved in the cGMP metabolic pathway . It interacts with the enzyme PDE5, inhibiting its activity and thereby increasing the levels of cGMP in the cell .

Transport and Distribution

While specific transporters or binding proteins for Vardenafil Oxopiperazine have not been identified, it is known that the compound is rapidly absorbed and more slowly metabolized in humans . This suggests that it may be distributed within cells and tissues via absorption and metabolism processes .

Subcellular Localization

The subcellular localization of Vardenafil Oxopiperazine is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas where PDE5 is present, such as the cytoplasm

Eigenschaften

IUPAC Name

2-[2-ethoxy-5-(3-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5S/c1-4-6-17-23-13(3)19-21(29)24-20(25-27(17)19)15-11-14(7-8-16(15)32-5-2)33(30,31)26-10-9-22-18(28)12-26/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,22,28)(H,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADSUUGYWVEDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNC(=O)C4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347796
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

448184-58-5
Record name Vardenafil oxopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vardenafil oxopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARDENAFIL OXOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9YF4KGF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vardenafil oxopiperazine
Reactant of Route 2
Reactant of Route 2
Vardenafil oxopiperazine
Reactant of Route 3
Vardenafil oxopiperazine
Reactant of Route 4
Vardenafil oxopiperazine
Reactant of Route 5
Reactant of Route 5
Vardenafil oxopiperazine
Reactant of Route 6
Reactant of Route 6
Vardenafil oxopiperazine

Q & A

Q1: What is vardenafil oxopiperazine, and how was it identified?

A1: Vardenafil oxopiperazine is a related substance (impurity) identified during the bulk drug synthesis of vardenafil hydrochloride trihydrate []. While the abstract doesn't elaborate on the specific synthetic route, it suggests that this impurity arises during the multi-step manufacturing process of vardenafil. The researchers characterized this impurity using various spectroscopic techniques, although the specific details are not provided in the abstract.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.